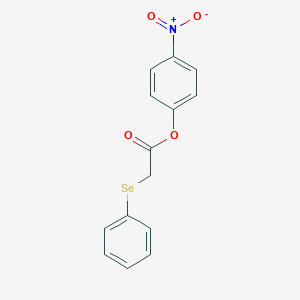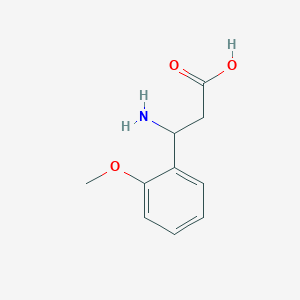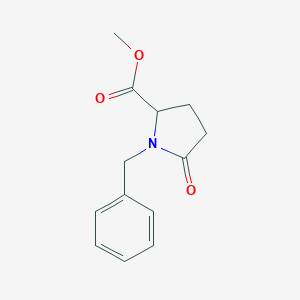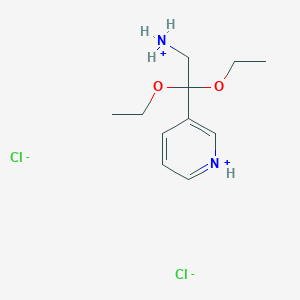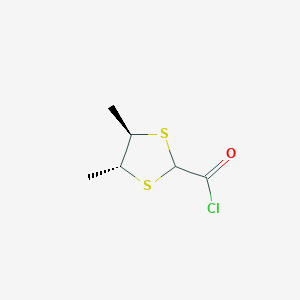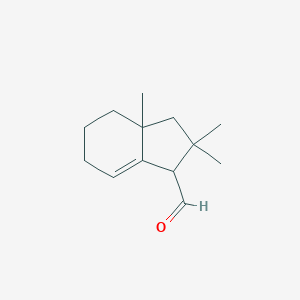
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde, also known as THIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIM is a bicyclic aldehyde that has a unique structure, which makes it a promising candidate for research in fields such as pharmacology, organic chemistry, and material science.
Wirkmechanismus
The mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde is not fully understood. However, it is believed that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemische Und Physiologische Effekte
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has antitumor and anti-inflammatory properties. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique structure that makes it a promising candidate for research in various fields. However, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde also has some limitations. It is relatively unstable and can decompose over time. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be difficult to handle due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. One potential area of research is the development of new drugs based on the structure of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. Another area of research is the synthesis of new materials using 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde as a precursor. In addition, further studies are needed to fully understand the mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde and its potential applications in various fields.
Synthesemethoden
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be synthesized through several methods, including the reduction of 3,4,5,6-tetrahydro-2,2-dimethylindan-1,7-dione using sodium borohydride. This method produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 80-90%. Another method involves the reduction of 3,4,5,6-tetrahydro-2,2,3a-trimethylindan-1,7-dione using sodium borohydride, which produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been studied extensively in the scientific community due to its potential applications in various fields. In the field of pharmacology, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have antitumor and anti-inflammatory properties. In organic chemistry, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a building block for the synthesis of various compounds. In material science, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a precursor for the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
100231-76-3 |
|---|---|
Produktname |
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
2,2,3a-trimethyl-3,4,5,6-tetrahydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-12(2)9-13(3)7-5-4-6-10(13)11(12)8-14/h6,8,11H,4-5,7,9H2,1-3H3 |
InChI-Schlüssel |
GOWIYTQTDKCRDA-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
Kanonische SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
Andere CAS-Nummern |
100231-76-3 |
Synonyme |
3a,4,5,6-tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



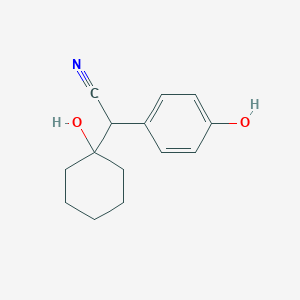
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
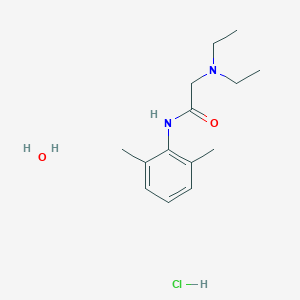
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
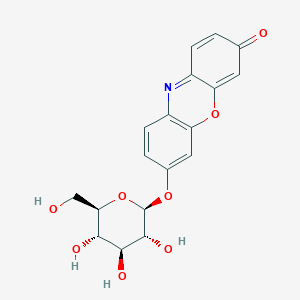
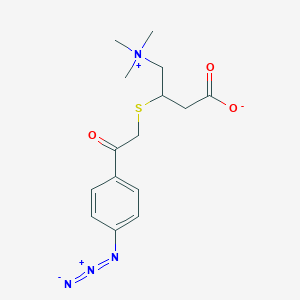
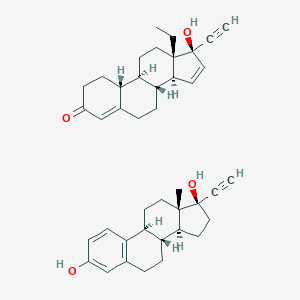
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
